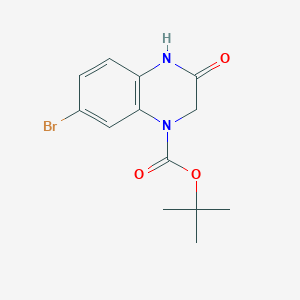
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Bromination: The quinoxaline core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Reduction: Sodium borohydride, lithium aluminum hydride
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products Formed
Substitution: Various substituted quinoxalines
Reduction: Alcohol derivatives
Oxidation: Quinoxaline N-oxides
科学研究应用
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate:
Medicinal Chemistry: Quinoxaline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Biology: Used as probes or inhibitors in biological studies to understand enzyme functions and signaling pathways.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Potential use as pesticides or herbicides due to their biological activity.
作用机制
The mechanism of action of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactions: The bromine atom and carbonyl group are reactive sites that participate in various chemical transformations.
相似化合物的比较
Similar Compounds
- tert-Butyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 7-iodo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Uniqueness
- The presence of the bromine atom may impart unique reactivity and biological activity compared to other halogenated derivatives.
- The tert-butyl ester group can influence the compound’s solubility and stability.
属性
CAS 编号 |
1403568-20-6 |
|---|---|
分子式 |
C13H15BrN2O3 |
分子量 |
327.17 g/mol |
IUPAC 名称 |
tert-butyl 7-bromo-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17) |
InChI 键 |
QTCIMSUAMRKRDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


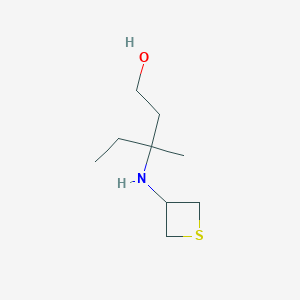
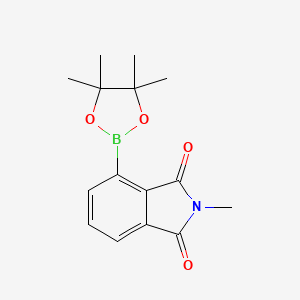
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
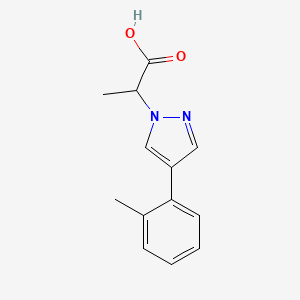
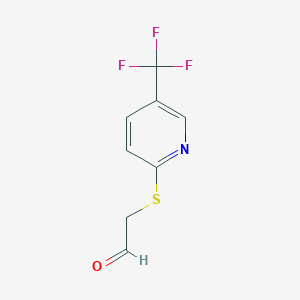
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
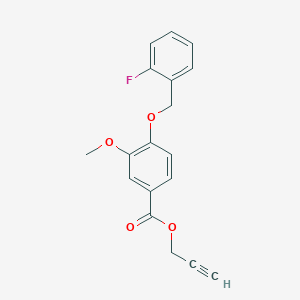
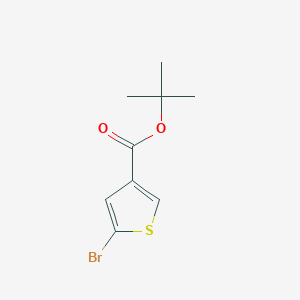

![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
